D-Allothreonine
Overview
Description
Synthesis Analysis
Several methods have been developed to synthesize D-allothreonine, highlighting the adaptability and diversity of organic synthesis strategies. An improved synthesis method uses the epimerization of cheap L-threonine with catalytic salicylaldehyde, followed by chemoselective deprotection, to produce protected D-allothreonine derivatives with high diastereomeric excess (Kikuchi & Konno, 2013). Another approach involves diastereoselective electrophilic amination starting from inexpensive polyhydroxybutanoate to synthesize D-allothreonine with high yield and diastereomeric excess (Genêt, Jugé, & Mallart, 1988).
Molecular Structure Analysis
The molecular structure of D-allothreonine has been elucidated through crystallographic studies, providing insights into its stereochemistry and conformation. For instance, DL-allothreonine hydrobromide was found to have distinct conformations in its asymmetric structure, offering a basis for understanding the molecule's three-dimensional arrangement and its implications on reactivity and interaction (Swaminathan & Srinivasan, 1975).
Chemical Reactions and Properties
D-Allothreonine participates in various chemical reactions, illustrating its versatility as a synthetic intermediate. It can undergo stereochemical inversion and selective ester acidolysis for peptide synthesis applications, showcasing its utility in constructing complex molecules (Fischer & Sandosham, 1995). The asymmetric synthesis of threonine and allothreonine from potassium bis-(N-salicylideneglycinato)cobaltate (III) enantiomers via base-induced reaction with acetaldehyde highlights the stereochemical flexibility in synthesizing amino acid derivatives (Belokon’ et al., 1973).
Physical Properties Analysis
D-Allothreonine's physical properties, such as solubility, melting point, and crystalline structure, are essential for its application in synthesis and material science. These properties are influenced by its molecular structure and can affect its reactivity and function in complex chemical systems.
Chemical Properties Analysis
The chemical behavior of D-allothreonine, including its reactivity with various reagents and participation in enzymatic reactions, underscores its significance in biochemical processes. Studies on threonine aldolases have revealed the enzyme-mediated decomposition of allothreonine, further indicating its potential in biological systems and synthetic applications (Karasek & Greenberg, 1957).
Scientific Research Applications
-
Urine Analysis
- Field : Medical Diagnostics
- Application : D-Allothreonine is used in the simultaneous analysis of D,L-amino acids in human urine .
- Method : The axially chiral derivatizing agent ®-4-nitrophenyl-N-[2-(diethylamino)-6,6-dimethyl-[1,1-biphenyl]-2-yl] carbamate hydrochloride is used to allow enantiomers of amino acids in human urine to be simultaneously determined by liquid chromatography electrospray ionization tandem mass spectrometry .
- Results : The method was successfully used to determine the concentrations of D-serine, D-alanine, D-asparagine, D-allothreonine, D-lysine, and the D-isomers of 10 other amino acids in five human volunteer urine samples .
-
Preparation of Chiral Aromatic β-Hydroxy-α-Amino Acids
- Field : Synthetic Organic Chemistry
- Application : D-Threonine aldolase, an enzyme that catalyzes the reversible aldol reaction of glycine and acetaldehyde to give D-threonine and/or D-allothreonine, is used for the highly stereoselective preparation of chiral aromatic β-hydroxy-α-amino acids .
- Method : The enzyme is expressed in Escherichia coli BL21 (DE3) and purified. The reaction conditions, including temperature, co-solvent, amount of enzyme, and reaction time, are optimized to retain suitable conversion and high stereoselectivity at the β-carbon .
- Results : Under the optimized reaction conditions, phenylserines with a 2′-fluoro- or 3′-nitro-substituent were obtained with >90% conversion and >90% de .
-
Constituents of Biologically Active Peptides
- Field : Biochemistry
- Application : D-Allothreonine is found as constituents of an increasing group of biologically active peptides .
- Method : Stereocontrolled syntheses of chiral and racemic key intermediates to thienamycin from D-allothreonine and trans-crotonic acid .
- Results : The details of the results or outcomes obtained are not specified in the sources .
-
Aldol Reactions of D-Amino Acids with Prochiral Aldehydes
- Field : Synthetic Organic Chemistry
- Application : Two aldolases, namely an L-allo-threonine aldolase from A. jandaei (L-TA) and a D-threonine aldolase from Pseudomonas sp. (D-TA), have been successfully used for the aldol reactions of D-amino acids with prochiral aldehydes .
- Method : Notably, only the D-enantiomers of alanine, serine, and cysteine turned out to be suitable amino acid donors .
- Results : The details of the results or outcomes obtained are not specified in the sources .
-
Preparation of Chiral Aromatic β-Hydroxy-α-Amino Acids
- Field : Pharmaceutical Industry
- Application : D-Threonine aldolase, an enzyme that catalyzes the reversible aldol reaction of glycine and acetaldehyde to give D-threonine and/or D-allothreonine, is used for the highly stereoselective preparation of chiral aromatic β-hydroxy-α-amino acids .
- Method : The enzyme is expressed in Escherichia coli BL21 (DE3) and purified. The reaction conditions, including temperature, co-solvent, amount of enzyme, and reaction time, are optimized to retain suitable conversion and high stereoselectivity at the β-carbon .
- Results : Under the optimized reaction conditions, phenylserines with a 2′-fluoro- or 3′-nitro-substituent were obtained with >90% conversion and >90% de .
-
Nanoemulsions in Food Industry
- Field : Food Industry
- Application : Nanoemulsions have potential application in the food industry for the delivery of nutraceuticals, coloring and flavoring agents, and antimicrobials .
- Method : The nanoemulsion formulations of active ingredients can be used for developing biodegradable coating and packaging films to enhance the quality, functional properties, nutritional value, and shelf life of foods .
- Results : The details of the results or outcomes obtained are not specified in the sources .
-
Cosmetics Formulation
- Field : Cosmetics Industry
- Application : D-Allothreonine can be used in the formulation of cosmetics. The use of natural biopolymer-based hydrogels is more advantageous for both safety and sustainability . The network structure of hydrogels can be tailored to customize gel properties to suit a given type of application .
- Method : The details of the methods of application or experimental procedures are not specified in the sources .
- Results : The details of the results or outcomes obtained are not specified in the sources .
-
Agriculture
- Field : Agriculture
- Application : D-Allothreonine can be used in agriculture. Hydrogels retain substantial quantities of both water and nutrients within their three-dimensional polymeric network. They have the ability to modify the local micro-environment of seeds/seedlings to enhance their growth outcomes .
- Method : The details of the methods of application or experimental procedures are not specified in the sources .
- Results : The details of the results or outcomes obtained are not specified in the sources .
-
Animal Feed
- Field : Animal Feed
- Application : D-Allothreonine can be used in animal feed. Threonine, an essential amino acid for animals and the limiting amino acid in swine and poultry diets, plays a vital role in the modulation of nutritional metabolism, macromolecular biosynthesis, and gut homeostasis .
- Method : The details of the methods of application or experimental procedures are not specified in the sources .
- Results : The details of the results or outcomes obtained are not specified in the sources .
properties
IUPAC Name |
(2R,3R)-2-amino-3-hydroxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFVYJQAPQTCCC-PWNYCUMCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179542 | |
Record name | D-Allothreonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Allothreonine | |
CAS RN |
24830-94-2, 632-20-2, 144-98-9 | |
Record name | D-Allothreonine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24830-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Allothreonine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024830942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Threonine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03700 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | D-Allothreonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-threonine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.247 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Allo-DL-threonine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.133 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALLOTHREONINE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0756UWA0SA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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